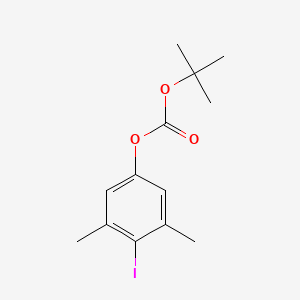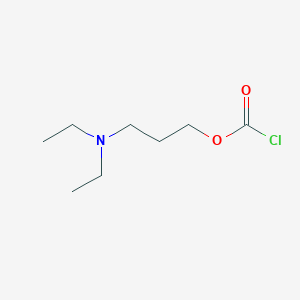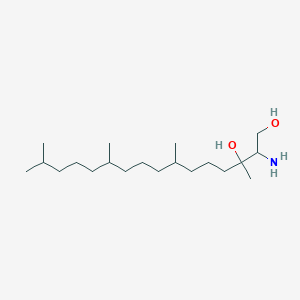![molecular formula C20H21NO2S B14245341 Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]- CAS No. 521945-32-4](/img/structure/B14245341.png)
Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of an ethyl group at the 8th position, a methyl group at the 4th position, and a sulfonyl group attached to a phenylethyl moiety at the 2nd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves several well-established methods. For Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]-, a common approach might involve the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline precursor, such as 8-ethylquinoline.
Functional Group Introduction: The methyl group can be introduced at the 4th position through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Sulfonylation: The sulfonyl group can be introduced at the 2nd position by reacting the quinoline derivative with a sulfonyl chloride, such as phenylethylsulfonyl chloride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, palladium on carbon, hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols, Lewis acids.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Quinoline sulfides.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases like malaria, cancer, and bacterial infections.
Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, enzymes, and receptors, affecting their function.
Pathways Involved: It may inhibit key enzymes involved in DNA replication and repair, leading to cell death in cancer cells. It can also disrupt microbial cell membranes, resulting in antimicrobial activity.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
4-Methylquinoline: A derivative with a methyl group at the 4th position, similar to the compound .
Uniqueness
Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]- is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the sulfonyl group attached to a phenylethyl moiety enhances its potential interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
521945-32-4 |
|---|---|
分子式 |
C20H21NO2S |
分子量 |
339.5 g/mol |
IUPAC名 |
8-ethyl-4-methyl-2-(1-phenylethylsulfonyl)quinoline |
InChI |
InChI=1S/C20H21NO2S/c1-4-16-11-8-12-18-14(2)13-19(21-20(16)18)24(22,23)15(3)17-9-6-5-7-10-17/h5-13,15H,4H2,1-3H3 |
InChIキー |
XVUVGMKZTHYNNU-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)S(=O)(=O)C(C)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


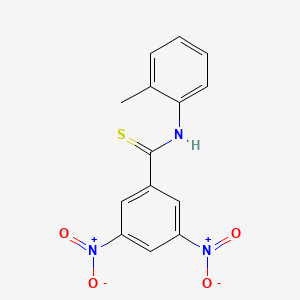
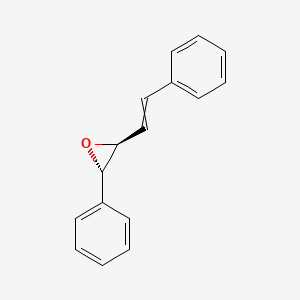
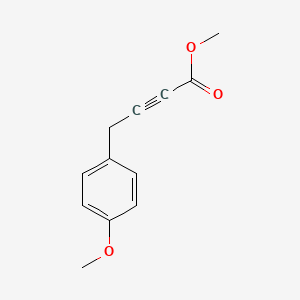

![[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid](/img/structure/B14245292.png)
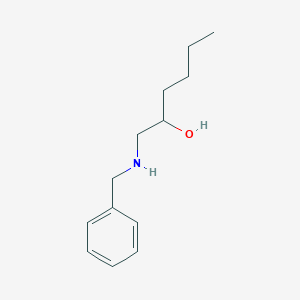
![3-[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14245306.png)
![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)-](/img/structure/B14245325.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]-](/img/structure/B14245330.png)
